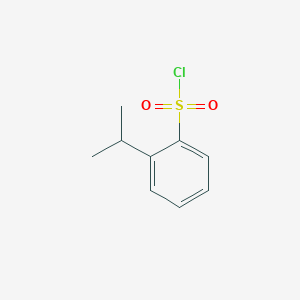

2-(Propan-2-yl)benzene-1-sulfonyl chloride

Descripción general

Descripción

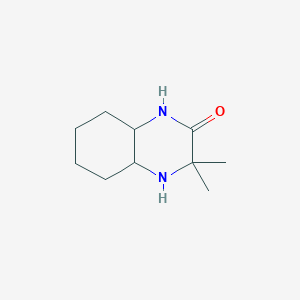

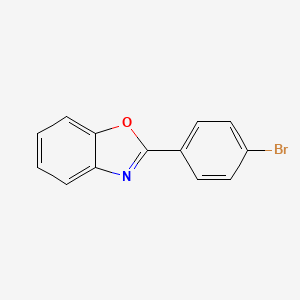

2-(Propan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 61738-47-4 . It has a molecular weight of 218.7 . It is a powder in physical form .

Molecular Structure Analysis

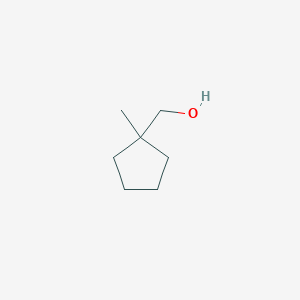

The molecular structure of 2-(Propan-2-yl)benzene-1-sulfonyl chloride consists of a benzene ring with a sulfonyl chloride group and a propan-2-yl group attached to it .Physical And Chemical Properties Analysis

2-(Propan-2-yl)benzene-1-sulfonyl chloride is a powder in physical form . It has a molecular weight of 218.7 .Aplicaciones Científicas De Investigación

Arylsulfonylation Applications

Arylsulfonylation of N-isobutylaniline and its derivatives : This process involves the use of benzene-substituted N-isobutylanilines with 3-nitrobenzenesulfonyl chloride. The study explored the reaction kinetics and used quantum-chemical calculations to understand the reaction mechanism, highlighting the role of orbital contributions in determining the reactivity of compounds in arylsulfonylation reactions (Kustova, Sterlikova, & Klyuev, 2002).

Sulfonylation in Organic Synthesis

Palladium-catalyzed ortho-sulfonylation : This process involves the direct sulfonylation of 2-aryloxypyridines using sulfonyl chlorides. The method caters to both electron-rich and electron-deficient substrates, leading to the synthesis of ortho-sulfonylated phenols, showcasing the versatility of sulfonyl chlorides in facilitating complex organic synthesis (Xu et al., 2015).

Catalysis and Photocatalysis

Visible-light-induced radical cascade cyclization : This method uses sulfonyl chlorides for the construction of sulfonated benzoxepines. It features mild reaction conditions and broad substrate scope, highlighting the role of sulfonyl chlorides in photocatalyzed reactions to create complex cyclic structures (Zhou et al., 2021).

Zeolite-Catalyzed Sulfonylation

Sulfonylation using Zn-exchanged zeolites : This study investigated the sulfonylation of substituted benzenes, using zinc-exchanged zeolites and various sulfonating agents including methanesulfonyl chloride and benzenesulfonyl chloride. It highlighted the efficiency of zinc-exchanged zeolites as catalysts, offering insights into the role of metal-exchanged zeolites in enhancing sulfonylation reactions (Laidlaw et al., 2002).

Ionic Liquids in Sulfonylation

Friedel-Crafts sulfonylation in ionic liquids : This study explored the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reactions. It showcased how ionic liquids can serve as both reaction media and catalysts, enhancing the reactivity and selectivity of sulfonylation reactions, and providing insights into the mechanistic details using NMR spectroscopy (Nara, Harjani, & Salunkhe, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

2-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHORYVBOBIUIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512883 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

CAS RN |

61738-47-4 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one](/img/structure/B1281671.png)